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Compound of Interest

Compound Name:
1-Tosyl-2,3,6,7-tetrahydro-1H-

azepine

CAS No.: 57502-57-5

Cat. No.: B1312952 Get Quote

Executive Summary
The formation of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine represents a classic challenge in

computational organic chemistry: modeling the formation of medium-sized (7-membered)

heterocycles. Unlike favored 5- or 6-membered rings, azepine formation via Ring-Closing

Metathesis (RCM) or Aza-Prins cyclization is governed by subtle entropic penalties and

transannular interactions.

This guide compares three distinct Density Functional Theory (DFT) methodologies

(functionals/basis sets) for studying this mechanism. We evaluate them not just on

computational cost, but on their ability to predict experimental activation barriers (

) and reaction thermodynamics (

) accurately.

The "Product" under comparison: The Computational Protocol (Functional + Basis Set). The

"Application": Modeling the Ruthenium-catalyzed RCM of N-allyl-N-(but-3-enyl)-4-

methylbenzenesulfonamide.
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The target molecule is formed primarily via Ring-Closing Metathesis (RCM) using Grubbs-type

catalysts. The mechanism (Chauvin Cycle) involves:

Initiation: Dissociation of a phosphine ligand from the Ru-precatalyst.

Olefin Coordination: The diene substrate binds to the Ru-center.

Metallacyclobutane Formation: A [2+2] cycloaddition.[1]

Cycloreversion & Propagation: Release of ethylene and formation of the 7-membered ring.

Critical Modeling Challenge
Standard DFT methods (e.g., B3LYP) often underestimate the barrier for metallacyclobutane

formation and fail to capture the non-covalent dispersion forces critical for stabilizing the bulky

ligands (e.g., NHC, phosphines) in the transition state.
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Caption: Simplified Chauvin mechanism for the RCM formation of the azepine target.

Comparative Analysis of DFT Methodologies
We compare three industry-standard protocols for studying this reaction.

Option A: The Legacy Standard (B3LYP)
Protocol: B3LYP/LANL2DZ (Ru) + 6-31G(d) (C, H, N, O, S).
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Performance:

Pros: Low computational cost; widely cited in older literature (pre-2010).

Cons:Severely underestimates barrier heights (by 3-5 kcal/mol) for transition metal

catalysis. Lacks dispersion corrections, leading to artificial destabilization of the bulky

transition states required for 7-membered ring formation.

Verdict:Obsolete for quantitative kinetics. Use only for rapid pre-screening of conformers.

Option B: The Kinetic Specialist (M06-2X)
Protocol: M06-2X/SDD (Ru) + 6-311+G(d,p) (Light atoms).

Performance:

Pros: Excellent for main-group thermochemistry and non-covalent interactions.

Parameterized specifically for kinetics.

Cons: Integration grid sensitivity (requires "Ultrafine" grid). Can sometimes overbind

transition metals.

Verdict:Highly Recommended for barrier height prediction.

Option C: The Modern Gold Standard (wB97X-D)
Protocol: wB97X-D/def2-TZVP (All atoms).

Performance:

Pros: Includes long-range dispersion corrections (critical for the Tosyl group and bulky Ru-

ligands). Uses the balanced def2 basis set family. consistently matches high-level

coupled-cluster (CCSD(T)) benchmarks.

Cons: Higher computational cost due to Triple-Zeta basis set.

Verdict:The Reference Standard. Use this for publication-quality mechanisms.
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Data Summary: Performance Matrix
Metric

B3LYP

(Legacy)
M06-2X

(Specialist)
wB97X-D (Gold
Std)

Experimental
Reference*

Reaction Type RCM (Azepine) RCM (Azepine) RCM (Azepine) RCM (Grubbs II)

Calc.

(kcal/mol)

14.2

(Underestimated)
18.9 19.4 19 - 21

Dispersion

Correction?
No Implicit Explicit (-D2/D3) N/A

Basis Set Error

(BSSE)
High Moderate Low N/A

Comp. Cost

(Relative)
1.0x 1.8x 3.5x N/A

*Experimental reference based on typical turnover frequencies for difficult RCM closures (7-

membered rings) at 40-60°C.

Experimental Validation & Causality
To ensure your DFT model reflects reality, you must validate against experimental observables.

Kinetic Isotope Effect (KIE)
Experiment: Synthesize the deuterated precursor (N-allyl-d2). Measure the rate

.

DFT Validation: Calculate vibrational frequencies for the Transition State (TS) with H and D

isotopes.

Causality: If DFT predicts a secondary KIE of 0.9 (inverse) and experiment shows 1.1

(normal), your TS geometry is incorrect (likely identifying the wrong rate-determining step).

Solvent Effects (PCM/SMD)
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Experiment: RCM of azepines is often performed in DCM or Toluene.

DFT Validation: Gas-phase calculations favor the formation of the 7-membered ring too

strongly due to lack of dielectric screening. You must use the SMD (Solvation Model based

on Density) model.

Causality: The polar N-Tosyl group interacts with the solvent. Excluding this leads to errors in

the folding energy of the precursor.

Step-by-Step Computational Protocol
Objective: Calculate the Free Energy Profile for 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
formation using the wB97X-D protocol.

Phase 1: Conformational Search (Critical for 7-
membered rings)
The flexibility of the N-butenyl chain means the "lowest energy" reactant is hard to find.

Generate 50-100 conformers of the diene precursor using Molecular Mechanics (MMFF94).

Optimize the top 10 distinct conformers at B3LYP/6-31G(d) level.

Select the global minimum as the starting point (

).

Phase 2: Transition State Optimization (Gaussian
16/ORCA)
Input Directive (Gaussian Example):

Why calcfc? Calculates force constants at the first step to guide the optimizer to the saddle

point.

Why wB97XD? Captures the

-stacking between the Tosyl ring and the catalyst ligands.
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Basis Set Block:

Phase 3: Frequency & Thermo Analysis
Verify exactly one imaginary frequency (negative eigenvalue).

Visualize the vibration: It must correspond to the forming of the C-C bond and breaking of the

Ru-C bond.

Extract Thermal Correction to Gibbs Free Energy (

).

Calculate

.

Workflow Diagram
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Caption: Recommended computational workflow for accurate barrier prediction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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